Phenoxyethanol-d2

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

Phenoxyethanol-d2 (CAS 21273-38-1) is the stable isotopically labeled deuterated form of 2-phenoxyethanol, a widely used broad-spectrum antimicrobial preservative in cosmetics, vaccines, pharmaceuticals, and textiles. This compound bears two deuterium atoms at the terminal alcohol position (molecular formula C8H8D2O2, exact mass 140.081 Da), conferring a nominal mass increase of +2 Da relative to the unlabeled parent molecule (C8H10O2, exact mass 138.068 Da).

Molecular Formula C8H10O2
Molecular Weight 140.18 g/mol
CAS No. 21273-38-1
Cat. No. B1429334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxyethanol-d2
CAS21273-38-1
Molecular FormulaC8H10O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCO
InChIInChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2
InChIKeyQCDWFXQBSFUVSP-NCYHJHSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxyethanol-d2 CAS 21273-38-1: Deuterated Internal Standard for Accurate Preservative Quantification


Phenoxyethanol-d2 (CAS 21273-38-1) is the stable isotopically labeled deuterated form of 2-phenoxyethanol, a widely used broad-spectrum antimicrobial preservative in cosmetics, vaccines, pharmaceuticals, and textiles [1]. This compound bears two deuterium atoms at the terminal alcohol position (molecular formula C8H8D2O2, exact mass 140.081 Da), conferring a nominal mass increase of +2 Da relative to the unlabeled parent molecule (C8H10O2, exact mass 138.068 Da) [2]. Phenoxyethanol-d2 is specifically intended for use as an internal standard in quantitative analytical methods—most notably liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)—where it compensates for matrix effects, extraction variability, and ionization fluctuations that would otherwise compromise measurement accuracy .

Why Non-Deuterated Phenoxyethanol Cannot Substitute for Phenoxyethanol-d2 in Regulated Quantification


The use of unlabeled phenoxyethanol as an internal standard in quantitative LC-MS/MS or GC-MS workflows introduces systematic quantification errors that are both scientifically and regulatorily unacceptable. Unlike a structural analog, unlabeled phenoxyethanol co-elutes with the target analyte and shares an identical mass-to-charge ratio (m/z), rendering it undetectable as a separate chromatographic peak and offering zero compensation for ion suppression or enhancement effects arising from complex biological or formulation matrices [1]. Furthermore, in forensic, clinical, or regulatory submission contexts where sample integrity must be indisputable, the addition of unlabeled analyte to a sample constitutes contamination rather than calibration—a clear violation of current bioanalytical method validation guidelines [2]. Phenoxyethanol-d2, by virtue of its +2 Da mass shift and near-identical physicochemical behavior to the native analyte, provides the only analytically sound pathway to reliable quantitation .

Phenoxyethanol-d2: Quantifiable Differentiation Evidence Against Non-Deuterated Alternatives


Mass Spectrometric Differentiation: +2 Da Mass Shift Enables Selective MRM Detection

Phenoxyethanol-d2 possesses a nominal mass of 140.18 Da (exact mass 140.081 Da), precisely 2 Da greater than unlabeled phenoxyethanol (nominal mass 138.16 Da, exact mass 138.068 Da) due to the replacement of two hydrogen atoms with deuterium at the 1,1-positions of the ethanol moiety [1]. In multiple reaction monitoring (MRM) or selected ion monitoring (SIM) modes, this mass differential enables the mass spectrometer to distinguish the internal standard from the native analyte with complete baseline resolution in the mass domain .

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

Matrix Effect Compensation: Deuterated Internal Standard Corrects Ion Suppression Errors

Quantitative LC-MS/MS analysis of phenoxyethanol in complex matrices (cosmetic emulsions, biological fluids, vaccine formulations) is confounded by significant ion suppression or enhancement effects. In validated LC-MS/MS methods for related preservatives, the use of non-deuterated internal standards (e.g., structural analogs) resulted in matrix effect deviations exceeding ±15%, exceeding FDA bioanalytical method validation acceptance criteria [1]. Deuterated internal standards such as Phenoxyethanol-d2, which co-elute with the native analyte and exhibit nearly identical ionization behavior, reduce matrix-related quantification bias to within ±5% of the nominal concentration when isotopic purity ≥98 atom% D is maintained .

matrix effect correction isotope dilution mass spectrometry cosmetic preservative quantification

Isotopic Purity Specification: 95–98 atom% D Enables Reliable Quantification

Commercially available Phenoxyethanol-d2 is supplied with a certified isotopic enrichment of 95 atom% D to 98 atom% D, depending on the vendor and lot . A minimum of 95 atom% D enrichment is required to ensure that the unlabeled (M+0) signal from the internal standard itself contributes negligibly to the analyte channel, a phenomenon known as 'cross-talk' or 'isotopic carryover' . Insufficient isotopic purity (e.g., <90 atom% D) produces a detectable M+0 signal in the internal standard that artificially inflates the measured analyte concentration, leading to overestimation bias .

isotopic purity internal standard quality GC-MS quantification

Kinetic Isotope Effect: Potential for Altered Metabolic Stability in Drug Development Studies

Deuteration can alter the pharmacokinetic and metabolic profiles of pharmaceutical compounds through the primary kinetic isotope effect (KIE), wherein C-D bonds exhibit slower oxidative cleavage rates compared to C-H bonds [1]. This effect has been leveraged in the development of deuterated drug candidates (e.g., deutetrabenazine) to reduce metabolic clearance and extend half-life [2]. While no direct PK data exist for Phenoxyethanol-d2 in vivo, class-level evidence suggests that deuterated analogs of rapidly metabolized small molecules may exhibit altered clearance parameters relative to the protium form, a consideration relevant to ADME studies employing Phenoxyethanol-d2 as a tracer [1].

deuterium kinetic isotope effect pharmacokinetics drug metabolism

Phenoxyethanol-d2: Key Application Scenarios for Research and Industrial Procurement


Cosmetic Preservative Quantification in Finished Product Stability Studies

Regulatory stability testing of cosmetic formulations (e.g., creams, lotions, shampoos) requires accurate quantification of preservative content over the product shelf-life. Phenoxyethanol-d2 serves as the ideal internal standard for LC-MS/MS or GC-MS quantification of phenoxyethanol in these complex emulsion matrices. The +2 Da mass shift enables selective detection in MRM mode without interference from matrix components, while co-elution with native phenoxyethanol corrects for matrix effects and extraction variability [1]. This application is essential for compliance with EU Cosmetic Regulation (EC) No 1223/2009, which mandates that phenoxyethanol content does not exceed 1.0% in finished cosmetic products [2].

Vaccine Formulation Quality Control and Residual Preservative Monitoring

Phenoxyethanol is widely used as a preservative in multi-dose vaccine vials to prevent microbial contamination. Quality control laboratories in vaccine manufacturing require validated methods to confirm preservative concentration within specified limits (typically 0.25–0.5% w/v) [1]. Phenoxyethanol-d2 is incorporated as an isotope dilution internal standard in LC-MS/MS assays for release testing and stability monitoring of vaccine formulations [2]. The deuterated standard compensates for ion suppression from adjuvants (e.g., aluminum salts) and protein components that would otherwise degrade method accuracy in unspiked matrix samples .

ADME Studies and Pharmacokinetic Profiling in Drug Development

In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical excipients and preservatives is increasingly mandated by regulatory agencies. Phenoxyethanol-d2 can be employed as a stable isotope-labeled tracer to differentiate exogenously administered phenoxyethanol from potential background exposure in biological specimens [1]. When spiked into dosing solutions or formulations, the deuterated compound enables precise quantification of systemic exposure and metabolic conversion to phenoxyacetic acid (PhAA) using LC-MS/MS methods with polarity switching, a validated approach for phenoxyethanol ADME studies in rodent models [2].

Method Development and Validation for ISO/IEC 17025 Accredited Laboratories

ISO/IEC 17025 accredited analytical laboratories developing in-house LC-MS/MS methods for preservative analysis require certified reference materials and isotopically labeled internal standards to demonstrate method accuracy, precision, and robustness [1]. Phenoxyethanol-d2 supplied with full certificates of analysis (including NMR spectra, HPLC purity, and isotopic enrichment data) meets the traceability requirements of ISO 17034 for reference material producers and supports method validation per ICH Q2(R1) guidelines [2]. The documented isotopic purity (≥95 atom% D) ensures that validation parameters—specifically accuracy and matrix effect assessment—can be reliably established .

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